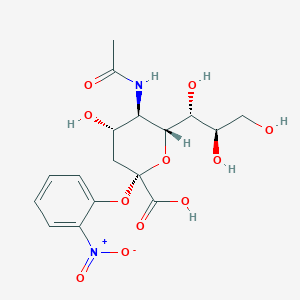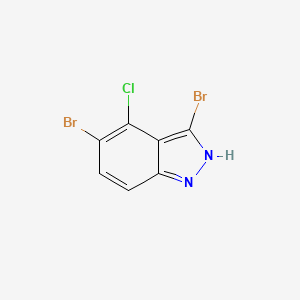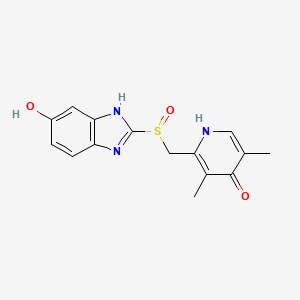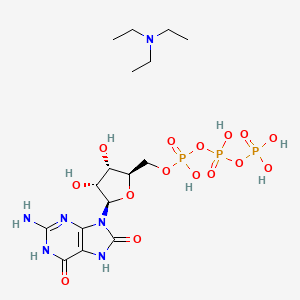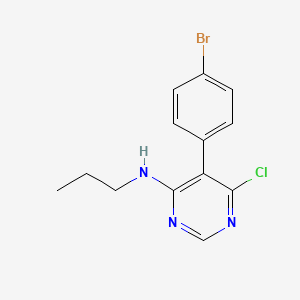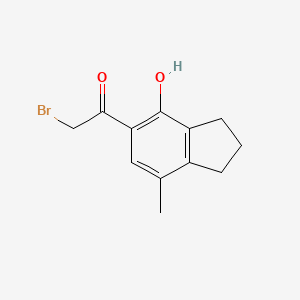
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone is an organic compound that features a bromine atom, a hydroxy group, and a methyl group attached to an indanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
科学研究应用
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-bromo-1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone: Similar structure but without the methyl group, which can affect its steric and electronic properties.
2-bromo-1-(4-hydroxy-7-methyl-1H-inden-5-yl)ethanone: The absence of the dihydro moiety can influence its reactivity and stability.
Uniqueness
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone is unique due to the presence of both the bromine atom and the hydroxy group on the indanone structure. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
2-bromo-1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C12H13BrO2/c1-7-5-10(11(14)6-13)12(15)9-4-2-3-8(7)9/h5,15H,2-4,6H2,1H3 |
InChI 键 |
UUTIAWXGCCRAOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CCC2)O)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




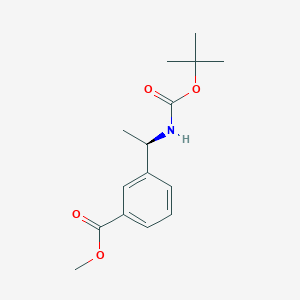
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

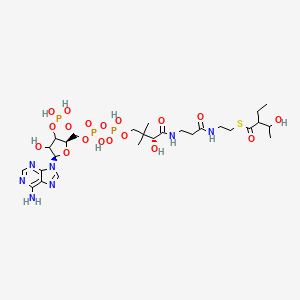
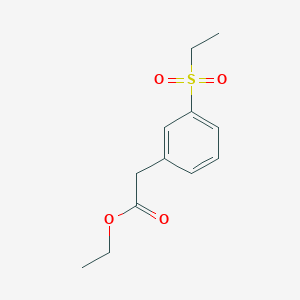
![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
